molecular formula C10H20N2 B3248302 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- CAS No. 1854943-75-1

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-

Cat. No. B3248302
CAS RN: 1854943-75-1
M. Wt: 168.28 g/mol
InChI Key: XGCLNELYQXTWQD-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- is a chemical compound with the molecular formula C10H20N2 . It is also known as 7-Methyl-7-azaspiro[3.5]nonan-2-amine . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 7-Methyl-7-azaspiro[3.5]nonan-2-amine is 1S/C9H18N2/c1-11-4-2-9(3-5-11)6-8(10)7-9/h8H,2-7,10H2,1H3 . This code provides a specific textual representation of the molecule’s structure. For a visual representation of the molecule, it’s recommended to use chemical drawing software or online databases that can interpret InChI codes .


Physical And Chemical Properties Analysis

7-Methyl-7-azaspiro[3.5]nonan-2-amine has a molecular weight of 154.26 . It is a solid at ambient temperature . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12(2)9-7-10(8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLNELYQXTWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270647
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine

CAS RN

1854943-75-1
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854943-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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